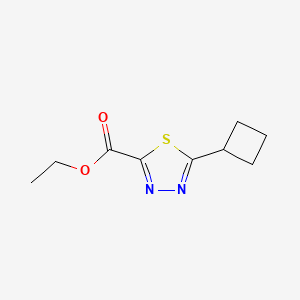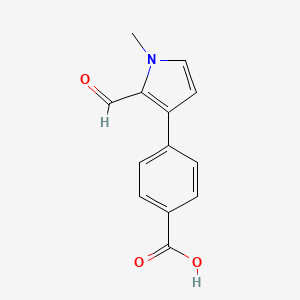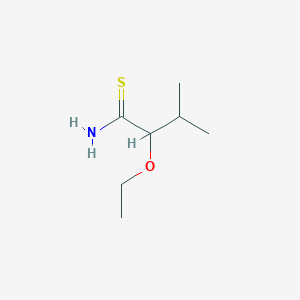
2-Ethoxy-3-methylbutanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methylbutanethioamide is an organic compound with the molecular formula C7H15NOS. It is a thioamide derivative, characterized by the presence of an ethoxy group and a methyl group attached to a butane backbone. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methylbutanethioamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-3-methylbutanoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired thioamide product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methylbutanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Ethoxy-3-methylbutanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methylbutanethioamide involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological molecules makes it a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3-methylbutane: A similar compound without the thioamide group, used in organic synthesis.
3-Methylbutanethioamide: Lacks the ethoxy group but shares the thioamide functionality.
2-Ethoxybutanethioamide: Similar structure but without the methyl group
Uniqueness
2-Ethoxy-3-methylbutanethioamide is unique due to the combination of its ethoxy, methyl, and thioamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-ethoxy-3-methylbutanethioamide |
InChI |
InChI=1S/C7H15NOS/c1-4-9-6(5(2)3)7(8)10/h5-6H,4H2,1-3H3,(H2,8,10) |
InChI Key |
YESNVVAPJKJREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate](/img/structure/B13221322.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)

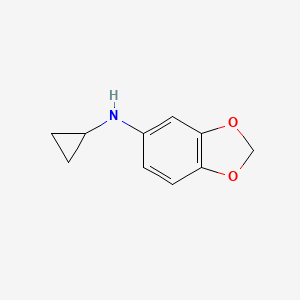
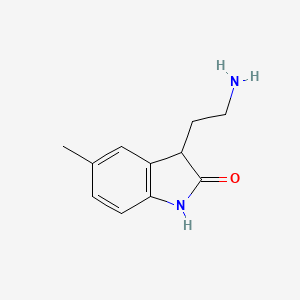
![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B13221354.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)
